Atuzaginstat

描述

属性

IUPAC Name |

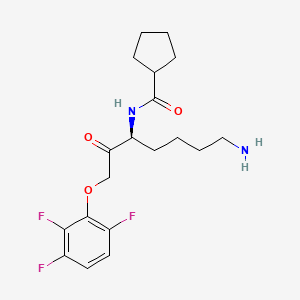

N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIMBXKACVCIMM-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211981-76-7 |

Source

|

| Record name | Atuzaginstat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATUZAGINSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atuzaginstat: A Technical Guide to its Mechanism of Action as a Lysine Gingipain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atuzaginstat (formerly COR388) is an investigational, orally bioavailable, and brain-penetrant small molecule designed to inhibit lysine-specific gingipains, virulent proteases secreted by the keystone periodontal pathogen, Porphyromonas gingivalis. A growing body of evidence suggests a causal link between chronic P. gingivalis infection in the brain and the pathogenesis of Alzheimer's disease (AD). This compound represents a novel therapeutic approach to AD by targeting this infectious driver of neurodegeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the key pathways and processes involved.

Introduction: The Gingipain Hypothesis of Alzheimer's Disease

The prevailing amyloid cascade hypothesis of Alzheimer's disease is being challenged by alternative theories, including the potential role of infectious agents in triggering neurodegeneration. The "gingipain hypothesis" posits that chronic infection of the brain with the anaerobic gram-negative bacterium Porphyromonas gingivalis is a critical upstream event in the pathogenesis of AD.[1][2] This bacterium, commonly associated with chronic periodontitis, has been identified in the brains of individuals with AD.[1][3]

P. gingivalis secretes toxic proteases known as gingipains, which are essential for its virulence and survival. There are two main types of gingipains: arginine-specific (Rgps) and lysine-specific (Kgp). These enzymes are implicated in the breakdown of host proteins, leading to tissue destruction and inflammation. In the context of AD, gingipains are believed to contribute to neurodegeneration through several mechanisms, including the disruption of neuronal integrity, processing of amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, and cleavage of tau protein.[1] this compound is a first-in-class inhibitor specifically targeting lysine-specific gingipains.[1]

Molecular Mechanism of Action

This compound is a potent and selective irreversible inhibitor of lysine-specific gingipains.[1] Its mechanism of action is centered on the covalent modification of the active site of the Kgp enzyme, thereby permanently neutralizing its proteolytic activity.[1]

Target Engagement and Potency

This compound demonstrates high potency against lysine (B10760008) gingipains, with a reported half-maximal inhibitory concentration (IC50) of less than 50 pM.[1] This irreversible binding effectively blocks the catalytic activity of the enzyme, preventing the downstream pathological consequences of its proteolytic activity.

Downstream Effects of Gingipain Inhibition

By inhibiting lysine gingipains, this compound is hypothesized to exert its therapeutic effects through multiple downstream mechanisms:

-

Reduction of P. gingivalis Load: Gingipains are crucial for the survival and nutrient acquisition of P. gingivalis. Inhibition of these enzymes is believed to reduce the bacterial load in the brain.[1]

-

Inhibition of Neurotoxicity: Gingipains are directly toxic to neurons. This compound protects neurons from this toxicity by neutralizing the enzymatic activity of Kgp.[1]

-

Reduction of Neuroinflammation: P. gingivalis infection and the activity of gingipains trigger a chronic neuroinflammatory response. This compound has been shown to reduce the levels of pro-inflammatory markers, such as TNF-α, in preclinical models.[1]

-

Preservation of Neuronal Proteins: Gingipains can cleave essential neuronal proteins like tau and contribute to the generation of Aβ peptides.[1] By inhibiting gingipain activity, this compound may prevent the degradation of these critical proteins and reduce the production of neurotoxic Aβ fragments.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (Kgp) | < 50 pM | [1] |

Table 2: Preclinical Efficacy of this compound in a Mouse Model of P. gingivalis-Induced Neurodegeneration

| Parameter | Effect of this compound | Reference |

| Brain P. gingivalis Load | Reduced | [3] |

| Brain Aβ42 Levels | Reduced | [3] |

| Neuroinflammation (TNF-α) | Reduced | [1] |

| Hippocampal Neuron Survival | Rescued | [1] |

Table 3: Pharmacokinetic Properties of this compound in Healthy Older Adults (Multiple Ascending Dose Study)

| Dose | Tmax (hours) | Cmax (ng/mL) | AUC0-24 (h*ng/mL) | T½ (hours) | Reference |

| 25 mg BID | 0.5 - 1.5 | 25 | 178 | 4.5 - 4.9 | [1] |

| 50 mg BID | Not specified | Not specified | Not specified | Not specified | [1] |

| 100 mg BID | Not specified | Not specified | Not specified | Not specified | [1] |

Table 4: Key Efficacy Results from the GAIN Phase 2/3 Clinical Trial

| Endpoint | Population | Result | p-value | Reference |

| ADAS-Cog11 | Overall | Not met | Not significant | [4] |

| ADCS-ADL | Overall | Not met | Not significant | [4] |

| ADAS-Cog11 | Subgroup with detectable salivary P. gingivalis DNA (80 mg BID) | 57% slowing of cognitive decline | 0.02 | [4] |

| ADAS-Cog11 | Subgroup with detectable salivary P. gingivalis DNA (40 mg BID) | 42% slowing of cognitive decline | 0.07 | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound. The detailed, step-by-step protocols are primarily derived from the foundational work by Dominy et al., 2019, in Science Advances.

Gingipain Inhibition Assay (IC50 Determination)

Objective: To determine the in vitro potency of this compound in inhibiting the activity of lysine-specific gingipain (Kgp).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant lysine-specific gingipain (Kgp) from P. gingivalis is purified. A fluorogenic substrate specific for Kgp is used.

-

Assay Conditions: The assay is performed in a suitable buffer system at an optimal pH for Kgp activity.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: Kgp is pre-incubated with varying concentrations of this compound for a defined period to allow for covalent bond formation. The reaction is then initiated by the addition of the fluorogenic substrate.

-

Detection: The fluorescence signal, corresponding to the cleavage of the substrate by active Kgp, is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

P. gingivalis Infection Mouse Model of Alzheimer's Disease

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of P. gingivalis-induced neurodegeneration.

Methodology:

-

Animal Model: Wild-type mice (e.g., BALB/c) are used.

-

Infection Protocol: Mice are chronically infected with a pathogenic strain of P. gingivalis (e.g., W83) via oral gavage over a period of several weeks to establish a brain infection.

-

Treatment: Following the infection period, mice are randomized to receive either vehicle control or this compound orally, typically twice daily.

-

Endpoint Analysis: After the treatment period, mice are euthanized, and brain tissue is collected for analysis.

-

P. gingivalis Load: Bacterial DNA is quantified in brain homogenates using quantitative polymerase chain reaction (qPCR).

-

Aβ Levels: Aβ42 levels in brain homogenates are measured using enzyme-linked immunosorbent assay (ELISA).

-

Neuroinflammation: Levels of pro-inflammatory cytokines (e.g., TNF-α) are measured in brain homogenates by ELISA or cytokine array.

-

Immunohistochemistry: Brain sections are stained for neuronal markers (e.g., NeuN) and markers of neuroinflammation (e.g., Iba1 for microglia) to assess neuronal loss and glial activation.

-

GAIN Phase 2/3 Clinical Trial Protocol (NCT03823404)

Objective: To evaluate the efficacy and safety of this compound in individuals with mild to moderate Alzheimer's disease.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 study.

-

Participants: Individuals aged 55-80 years with a diagnosis of mild to moderate AD.

-

Intervention: Participants were randomized to one of three arms:

-

This compound 40 mg twice daily

-

This compound 80 mg twice daily

-

Placebo twice daily

-

-

Duration: 48 weeks of treatment.

-

Primary Endpoints:

-

Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11).

-

Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).

-

-

Secondary and Exploratory Endpoints:

-

Clinical Dementia Rating-Sum of Boxes (CDR-SB).

-

Mini-Mental State Examination (MMSE).

-

Biomarkers of P. gingivalis infection (e.g., salivary DNA).

-

Cerebrospinal fluid (CSF) biomarkers of AD (Aβ, tau).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in the context of the gingipain hypothesis of Alzheimer's disease.

Caption: Experimental workflow for the evaluation of this compound from in vitro studies to clinical trials.

Conclusion

This compound represents a pioneering therapeutic strategy for Alzheimer's disease, predicated on the novel gingipain hypothesis. Its mechanism of action, the irreversible inhibition of lysine-specific gingipains from P. gingivalis, targets a key virulence factor implicated in the upstream pathology of neurodegeneration. Preclinical studies have demonstrated the potential of this compound to reduce the bacterial load in the brain, mitigate neuroinflammation, and protect neurons. The Phase 2/3 GAIN trial, while not meeting its primary endpoints in the overall population, provided encouraging results in a subgroup of patients with evidence of P. gingivalis infection, suggesting that a targeted approach may be warranted. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound and the broader implications of the gingipain hypothesis in Alzheimer's disease.

References

- 1. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]

- 3. alzforum.org [alzforum.org]

- 4. This compound Slows Cognitive Decline in P. Gingivalis-Positive Participants - - Practical Neurology [practicalneurology.com]

Atuzaginstat and the Gingipain Hypothesis of Alzheimer's Disease: A Technical Guide

Introduction

The gingipain hypothesis of Alzheimer's disease (AD) posits a novel causative pathway for neurodegeneration, moving beyond the traditional amyloid cascade and tauopathy models. This hypothesis centers on the keystone pathogen in chronic periodontitis, Porphyromonas gingivalis, and its secreted toxic proteases, known as gingipains.[1][2][3] Evidence suggests that P. gingivalis can translocate from the oral cavity to the brain, where its gingipains may initiate and propagate the hallmark pathologies of AD.[4][5][6] Atuzaginstat (formerly COR388) is a first-in-class, orally administered, brain-penetrant small-molecule inhibitor of lysine-gingipains, developed to directly test this hypothesis and offer a new therapeutic paradigm for Alzheimer's disease.[7][8]

This technical guide provides an in-depth review of the gingipain hypothesis, the mechanism of action of this compound, and a summary of the preclinical and clinical data that have shaped our understanding of this innovative approach to treating Alzheimer's disease.

The Gingipain Hypothesis of Alzheimer's Disease

The foundation of this hypothesis is the detection of P. gingivalis and its gingipains in the brains of individuals with Alzheimer's disease.[1][6] Post-mortem analysis of AD brain tissue has revealed the presence of P. gingivalis DNA and gingipains in regions critical for memory, such as the hippocampus.[6][9] Crucially, the levels of gingipains have been found to correlate with tau and ubiquitin pathology, suggesting a direct role in the neurodegenerative process.[4][7][10]

Gingipains are cysteine proteases, primarily categorized as arginine-gingipains (Rgp) and lysine-gingipains (Kgp), which are essential for the virulence of P. gingivalis.[11] They are believed to contribute to AD pathology through several mechanisms:

-

Neuroinflammation: Gingipains can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-1β, fostering a chronic neuroinflammatory state.[2][12][13]

-

Tau Pathology: Gingipains have been shown to directly cleave tau protein, potentially leading to the generation of neurotoxic fragments and contributing to the formation of neurofibrillary tangles (NFTs).[1][6]

-

Amyloid-β (Aβ) Production: Oral infection of mice with P. gingivalis leads to increased production of Aβ1-42, a primary component of amyloid plaques.[1][4][5] This suggests gingipains can influence amyloid precursor protein (APP) processing.

-

Blood-Brain Barrier (BBB) Disruption: Virulence factors from P. gingivalis, including gingipains delivered via outer membrane vesicles (OMVs), can increase the permeability of the BBB, facilitating the entry of the bacteria and other harmful molecules into the brain.[5][10]

-

Neuronal Damage: By degrading essential cellular proteins, gingipains can directly induce neuronal damage and death.[6][7]

References

- 1. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 5. mdpi.com [mdpi.com]

- 6. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]

- 8. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | ALZFORUM [alzforum.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]

- 12. Effects of gingipain extracts on brain neuroinflammation in mice [xuebao.shsmu.edu.cn]

- 13. researchgate.net [researchgate.net]

Porphyromonas gingivalis as a Therapeutic Target in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of neuroinflammation has identified a compelling and potentially modifiable link between periodontal disease and neurodegenerative conditions, most notably Alzheimer's disease (AD). A growing body of evidence implicates the gram-negative anaerobe Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, as a significant contributor to the pathogenesis of neurodegeneration.[1][2] This technical guide provides an in-depth overview of the mechanisms by which P. gingivalis is proposed to drive neurodegenerative processes and explores the development of therapeutic strategies aimed at mitigating its impact, with a particular focus on the inhibition of its primary virulence factors, gingipains.

P. gingivalis and its secreted virulence factors, including gingipains, lipopolysaccharide (LPS), and outer membrane vesicles (OMVs), are believed to contribute to neurodegeneration through a multi-faceted approach.[2][3] These factors can translocate from the oral cavity to the brain, where they can breach the blood-brain barrier (BBB), trigger chronic neuroinflammation, promote the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, and directly induce neuronal damage.[4][5][6] The detection of P. gingivalis DNA and gingipains in the brains of individuals with AD underscores the potential causal role of this pathogen in the disease process.[1][7]

Targeting P. gingivalis and its neurotoxic products represents a novel and promising therapeutic avenue for neurodegenerative diseases. This guide will delve into the core preclinical and clinical data supporting this approach, provide detailed experimental protocols for key research models, and visualize the intricate signaling pathways and experimental workflows involved.

Mechanisms of P. gingivalis-Induced Neurodegeneration

The pathogenic effects of P. gingivalis in the central nervous system are primarily attributed to its virulence factors, which orchestrate a cascade of events leading to neuronal dysfunction and death.

Blood-Brain Barrier Disruption

The integrity of the BBB is crucial for maintaining brain homeostasis. P. gingivalis and its components can compromise this protective barrier, facilitating their entry and that of other neurotoxic substances into the brain parenchyma. Gingipains, a class of cysteine proteases, are particularly adept at degrading tight junction proteins that form the structural basis of the BBB.[8][9] Furthermore, P. gingivalis bacteremia has been shown to increase BBB permeability through the Mfsd2a/Caveolin-1 mediated transcytosis pathway.[9]

Neuroinflammation

Once in the brain, P. gingivalis and its components, particularly LPS and OMVs, are potent activators of microglia and astrocytes, the resident immune cells of the CNS.[1][10] This activation triggers the release of a barrage of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), leading to a state of chronic neuroinflammation.[8] This inflammatory milieu is a hallmark of neurodegenerative diseases and contributes significantly to neuronal damage.

Amyloid-Beta Dysregulation

P. gingivalis infection has been shown to increase the production of Aβ, a key component of the amyloid plaques characteristic of AD.[8][11] Oral infection of mice with P. gingivalis leads to brain colonization and elevated levels of Aβ1-42.[1] The proposed mechanisms for this include the activation of inflammatory pathways that modulate the processing of the amyloid precursor protein (APP).

Tau Pathology

Hyperphosphorylated tau protein forms neurofibrillary tangles within neurons, another pathological hallmark of AD. P. gingivalis and its gingipains have been directly implicated in tau pathology.[3][12] Gingipains can cleave tau, and this fragmentation is believed to promote its hyperphosphorylation and aggregation.[3] Additionally, the neuroinflammation induced by P. gingivalis can activate kinases that phosphorylate tau.[12]

Therapeutic Targeting of P. gingivalis: Gingipain Inhibitors

The central role of gingipains in the neurotoxic effects of P. gingivalis has made them a prime target for therapeutic intervention. Small-molecule inhibitors of gingipains have been developed with the aim of neutralizing this key virulence factor.

Atuzaginstat (COR388)

This compound is a first-in-class, orally bioavailable, and brain-penetrant small-molecule inhibitor of lysine-gingipains.[13] Preclinical studies have demonstrated its potential to mitigate the neurodegenerative effects of P. gingivalis infection.

In animal models of P. gingivalis-induced neurodegeneration, this compound has shown significant efficacy in reducing bacterial load in the brain, blocking Aβ1-42 production, decreasing neuroinflammation, and rescuing hippocampal neurons.[1][14]

| Preclinical Efficacy of this compound (COR388) | |

| Parameter | Result |

| IC50 for Lysine-Gingipain | <50 pM[13] |

| Reduction in Brain P. gingivalis DNA (in vivo) | 90% (p < 0.0001)[14] |

| Reduction in Brain Aβ Levels (in vivo) | p < 0.01[14] |

| Reduction in Brain TNF-α (in vivo) | p < 0.001[14] |

| Rescue of Hippocampal Neurons (in vivo) | Statistically significant increase in neuron number[14] |

This compound has been evaluated in Phase 1 and Phase 2/3 clinical trials for the treatment of mild to moderate AD. The Phase 2/3 GAIN trial was a large, randomized, placebo-controlled study.[11][15]

| This compound (COR388) Clinical Trial Summary | |

| Trial Phase | Key Findings |

| Phase 1 | Safe and well-tolerated in healthy volunteers and AD patients.[15][16] Detectable in cerebrospinal fluid (CSF).[15] |

| Phase 2/3 (GAIN Trial) | Primary Endpoints (Overall Population): Did not meet co-primary endpoints of slowing cognitive (ADAS-Cog 11) and functional (ADCS-ADL) decline.[11][17] |

| Subgroup Analysis (P. gingivalis DNA in saliva): Statistically significant slowing of cognitive decline (30-50%) in patients treated with this compound.[11][17] | |

| Adverse Events | Dose-related liver enzyme elevations were observed.[16] |

The GAIN trial results suggest that targeting P. gingivalis may be beneficial in a specific subpopulation of AD patients with evidence of oral infection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of P. gingivalis in neurodegeneration.

Porphyromonas gingivalis Oral Infection Mouse Model of Periodontitis

This protocol establishes a chronic oral infection in mice to model periodontitis and study its systemic and neurological consequences.

Materials:

-

Porphyromonas gingivalis (e.g., ATCC 33277)

-

Anaerobic growth medium (e.g., Trypticase Soy Broth supplemented with yeast extract, hemin, and menadione)

-

Carboxymethylcellulose (CMC)

-

C57BL/6 mice (8-12 weeks old)

-

Oral gavage needles

Procedure:

-

Culture P. gingivalis under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 3-5 days.

-

Harvest bacteria by centrifugation and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend the bacterial pellet in a 2% solution of CMC in PBS to a final concentration of 1 x 10⁹ colony-forming units (CFU) per 100 µL.

-

Administer 100 µL of the bacterial suspension to each mouse via oral gavage.

-

Repeat the oral gavage 3 times a week for a period of 4-6 weeks to establish chronic infection.[18]

-

A control group should receive the CMC vehicle only.

-

At the end of the infection period, tissues (e.g., brain, gingiva) can be harvested for analysis.

Primary Microglia Culture and Stimulation

This protocol details the isolation and culture of primary microglia from neonatal mouse pups for in vitro studies of neuroinflammation.

Materials:

-

Neonatal mouse pups (P0-P2)

-

Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Trypsin (0.25%)

-

DNase I

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Poly-D-lysine coated culture flasks

-

P. gingivalis LPS (ultrapure)

Procedure:

-

Euthanize neonatal pups and dissect cortices in cold dissection medium.

-

Mince the tissue and incubate with trypsin and DNase I at 37°C for 15-20 minutes.

-

Dissociate the tissue into a single-cell suspension by gentle trituration.

-

Plate the mixed glial cell suspension in poly-D-lysine coated T75 flasks.

-

Culture the mixed glia for 10-14 days, with media changes every 3-4 days, to allow for the formation of a confluent astrocyte layer with microglia growing on top.

-

Isolate microglia by shaking the flasks on an orbital shaker at 220 rpm for 2 hours at 37°C.[19][20]

-

Collect the supernatant containing detached microglia and plate them for experiments.

-

For stimulation, treat the primary microglia with varying concentrations of P. gingivalis LPS (e.g., 0.1-1000 ng/mL) for a specified time (e.g., 18-24 hours).[4]

Assessment of Blood-Brain Barrier Permeability

This protocol uses Evans blue dye to assess the integrity of the BBB in vivo.

Materials:

-

Evans blue dye (2% in saline)

-

Saline

-

Anesthetic

-

Formamide

-

Spectrophotometer

Procedure:

-

Inject mice intravenously with a 2% solution of Evans blue dye (e.g., 4 mL/kg).

-

Allow the dye to circulate for a defined period (e.g., 1-2 hours).

-

Anesthetize the mice and perfuse transcardially with saline to remove dye from the vasculature.

-

Dissect the brain and homogenize it in formamide.

-

Incubate the homogenate at 60°C for 24-48 hours to extract the Evans blue dye.

-

Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

-

Quantify the amount of extravasated dye by comparing to a standard curve of Evans blue in formamide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: P. gingivalis LPS activates the TLR4 signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines.

References

- 1. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lexingtondentalcare.net [lexingtondentalcare.net]

- 3. Classical and Alternative Activation of Rat Microglia Treated with Ultrapure Porphyromonas gingivalis Lipopolysaccharide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Porphyromonas gingivalis-induced periodontitis promotes neuroinflammation and neuronal loss associated with dysfunction of the brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. neurologylive.com [neurologylive.com]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. Porphyromonas gingivalis bacteremia increases the permeability of the blood-brain barrier via the Mfsd2a/Caveolin-1 mediated transcytosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]

- 11. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]

- 15. alzforum.org [alzforum.org]

- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 17. Assessing the role of Porphyromonas gingivalis in periodontitis to determine a causative relationship with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Porphyromonas gingivalis exacerbates experimental autoimmune encephalomyelitis by driving Th1 differentiation via ZAP70/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lysine Gingipain in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] While the exact etiology of AD remains multifactorial, emerging evidence points to a compelling link between chronic neuroinflammation and the pathogenesis of the disease.[1][2] A growing body of research has implicated the bacterium Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis, and its neurotoxic virulence factors, particularly lysine-specific gingipain (Kgp), as significant contributors to AD pathology.[2][3][4] This technical guide provides an in-depth overview of the role of Kgp in AD, summarizing key experimental findings, detailing relevant protocols, and visualizing the implicated signaling pathways.

Lysine (B10760008) Gingipain: A Virulent Cysteine Protease

P. gingivalis produces a class of cysteine proteases known as gingipains, which are critical to its survival and pathogenicity.[2][4] These enzymes are classified based on their cleavage specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp).[4] Kgp is considered a major virulence factor of P. gingivalis.[5] Evidence suggests that P. gingivalis and its gingipains can translocate from the oral cavity to the brain, where they exert a range of neurotoxic effects.[3][4][6]

Quantitative Evidence of Lysine Gingipain in Alzheimer's Disease

Multiple studies have identified and quantified the presence of Kgp in the brains of individuals with AD, establishing a strong correlation with disease pathology.

| Parameter | Alzheimer's Disease Brains | Non-Demented Control Brains | Significance | Reference |

| Kgp Immunoreactivity | Significantly higher load | Lower load | p < 0.0001 | [7] |

| Prevalence of Kgp | 91% (49 of 54) of samples positive | 52% (26 of 50) of samples positive | N/A | [7] |

| Correlation with Tau Pathology | Significant positive correlation | N/A | N/A | [6][7][8] |

| Correlation with Ubiquitin Load | Significant positive correlation | N/A | N/A | [7][8] |

Mechanisms of Lysine Gingipain-Mediated Neurodegeneration

Kgp contributes to AD pathology through a multi-pronged mechanism involving direct enzymatic activity on key neuronal proteins and the induction of a potent neuroinflammatory response.

Direct Proteolytic Activity

-

Tau Fragmentation: Kgp can directly cleave tau protein at multiple sites.[7] Mass spectrometry analysis has identified 30 distinct Kgp cleavage sites within the tau-441 protein.[2] This fragmentation of tau is believed to contribute to the formation of neurofibrillary tangles, a hallmark of AD.[7]

-

Amyloid-Beta Production: Oral infection with P. gingivalis in mice leads to increased production of Aβ1-42, a primary component of amyloid plaques.[2][3] While the direct cleavage of amyloid precursor protein (APP) by Kgp is still under investigation, the presence of gingipains is strongly associated with Aβ accumulation.[6]

Neuroinflammation

Kgp is a potent inducer of neuroinflammation, primarily through the activation of microglia, the resident immune cells of the brain.[1] This activation triggers the release of pro-inflammatory cytokines, leading to a chronic inflammatory state that is detrimental to neuronal health.[1][2]

Signaling Pathways

The neuroinflammatory effects of lysine gingipain are mediated by specific signaling pathways. A key pathway involves the activation of Protease-Activated Receptor 2 (PAR2) on microglia.

Caption: Lysine Gingipain (Kgp) Signaling Pathway in Microglia.

Experimental Evidence from Preclinical Models

Animal models have been instrumental in elucidating the causal link between P. gingivalis infection and AD-like pathology.

Experimental Workflow

A typical preclinical study investigating the effects of P. gingivalis and Kgp inhibitors in a mouse model of AD follows a structured workflow.

Caption: Preclinical Experimental Workflow for Studying P. gingivalis in AD.

Quantitative Effects of Gingipain Inhibition in Mice

Small-molecule inhibitors targeting gingipains have shown significant therapeutic potential in preclinical models.

| Parameter | P. gingivalis Infected Mice (Vehicle) | P. gingivalis Infected Mice + COR388 | Significance | Reference |

| Brain P. gingivalis Load (DNA) | Established infection | Reduced bacterial load | Significant | [3][7] |

| Brain Aβ1-42 Production | Increased | Blocked increase | Significant | [3][7] |

| Neuroinflammation (e.g., TNF-α) | Increased | Reduced | Significant | [6] |

| Hippocampal Neuron Rescue | Neuronal loss | Rescued neurons | Significant | [6][7] |

Therapeutic Implications: Gingipain Inhibitors

The compelling evidence linking Kgp to AD pathology has spurred the development of specific inhibitors as a novel therapeutic strategy.

Atuzaginstat (COR388)

This compound is a small-molecule, orally bioavailable inhibitor of lysine gingipain that has undergone clinical evaluation.

| Clinical Trial (GAIN) | Key Findings | Reference |

| Phase 2/3 | Did not meet primary endpoints in the overall population. | [8][9][10] |

| In a prespecified subgroup of patients with detectable P. gingivalis DNA in saliva, the 80mg dose showed a 57% slowing of cognitive decline (ADAS-Cog11) compared to placebo (p=0.02). | [8][10] | |

| Treatment was associated with a reduction in pathologic ApoE fragments in the cerebrospinal fluid (CSF). | [9] | |

| Showed numerical trends of benefit in CSF tau biomarkers. | [9] |

Experimental Protocols

Immunohistochemistry (IHC) for Gingipain Detection in Brain Tissue

-

Tissue Preparation: Human brain tissue microarrays (TMAs) or mouse brain sections are deparaffinized and rehydrated.[7][11]

-

Antigen Retrieval: Microwave-enhanced antigen retrieval is performed in 0.01 M sodium citrate (B86180) buffer (pH 6.0).[11]

-

Blocking: Sections are blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Kgp (e.g., CAB102).[7]

-

Secondary Antibody Incubation: A corresponding biotinylated secondary antibody is applied, followed by a streptavidin-peroxidase complex.

-

Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

-

Imaging and Analysis: Stained sections are imaged, and the immunoreactivity is quantified.[7]

qPCR for P. gingivalis DNA in Brain Tissue

-

DNA Extraction: DNA is extracted from brain tissue using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).[7]

-

Primer and Probe Design: Primers and a fluorescently labeled probe specific to a P. gingivalis gene (e.g., 16S rRNA or hmuY) are used.[7]

-

qPCR Reaction: The reaction mixture contains brain DNA, primers, probe, and a qPCR master mix.[7]

-

Thermocycling: The reaction is performed in a real-time PCR system with specific cycling parameters (e.g., 3 min at 95°C, followed by 50 cycles of 3 s at 95°C and 30 s at 60°C).[7]

-

Quantification: The amount of P. gingivalis DNA is quantified by comparing the amplification data to a standard curve generated from known concentrations of P. gingivalis DNA.[12]

Mouse Model of Oral P. gingivalis Infection

-

Animal Strain: Wild-type mice (e.g., C57BL/6 or BALB/c) are commonly used.[7][13]

-

Bacterial Culture: P. gingivalis (e.g., strain W83) is grown under anaerobic conditions.[7]

-

Infection Protocol: Mice are infected via oral gavage with a suspension of P. gingivalis (e.g., 1 x 10^9 CFU) in a vehicle like 2% carboxymethylcellulose, typically multiple times over several weeks.[7][14]

-

Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or novel object recognition test.[13]

-

Endpoint Analysis: Following the experimental period, mice are sacrificed, and brain tissue is collected for histological and biochemical analyses.[7]

Gingipain Activity Assay

-

Sample Preparation: Brain homogenates or purified gingipain samples are prepared.

-

Substrate: A fluorogenic or colorimetric substrate specific for lysine gingipain is used (e.g., a peptide with a C-terminal lysine linked to a reporter molecule).

-

Reaction: The sample is incubated with the substrate in an appropriate buffer.

-

Detection: The cleavage of the substrate by Kgp results in a detectable signal (fluorescence or absorbance), which is measured over time using a plate reader.

-

Quantification: The enzymatic activity is calculated based on the rate of signal generation and compared to a standard curve of known enzyme concentrations.

Conclusion

The evidence strongly implicates lysine gingipain from P. gingivalis as a significant contributor to the pathology of Alzheimer's disease. Its ability to directly degrade key neuronal proteins and incite chronic neuroinflammation presents a compelling mechanism for its role in neurodegeneration. The development of specific gingipain inhibitors, such as this compound, represents a promising and novel therapeutic avenue for AD, particularly in individuals with evidence of P. gingivalis infection. Further research is warranted to fully elucidate the intricate molecular pathways involved and to optimize the clinical application of gingipain-targeted therapies.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Association Between Porphyromonas gingivalis and Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Targeting P. gingivalis infection to treat Alzheimer’s: the evidence | VJDementia [vjdementia.com]

- 8. researchgate.net [researchgate.net]

- 9. neurologylive.com [neurologylive.com]

- 10. The lysine gingipain adhesin domains from Porphyromonas gingivalis interact with erythrocytes and albumin: Structures correlate to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alzheimer’s Disease-Like Neurodegeneration in Porphyromonas gingivalis Infected Neurons with Persistent Expression of Active Gingipains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CT1812 biomarker signature from a meta‐analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid detection of Lys-gingipain using fluorogenic peptide substrate for diagnosis of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

Atuzaginstat (COR388): A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atuzaginstat (formerly COR388) is an investigational small molecule, orally bioavailable covalent inhibitor of lysine-gingipains, which are virulent proteases secreted by the Gram-negative bacterium Porphyromonas gingivalis (P. gingivalis). The discovery of this compound is rooted in the "gingipain hypothesis" of Alzheimer's disease (AD), which posits a causal link between chronic P. gingivalis infection in the brain and the pathogenesis of AD. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. While detailed proprietary chemical synthesis and experimental protocols are not fully available in the public domain, this document synthesizes the existing scientific literature to offer an in-depth understanding of this novel therapeutic agent.

Discovery and Rationale: The Gingipain Hypothesis

The development of this compound was spurred by the growing body of evidence linking periodontal disease caused by P. gingivalis to Alzheimer's disease.[1][2] The core of this connection is the "gingipain hypothesis," which suggests that P. gingivalis can translocate from the oral cavity to the brain.[1][2] Once in the brain, it secretes toxic proteases known as gingipains.[1][2]

Gingipains are cysteine proteases that are crucial for the virulence of P. gingivalis, contributing to its ability to acquire nutrients, evade the host immune system, and cause tissue destruction.[3][4] There are two main types of gingipains: arginine-specific (Rgps) and lysine-specific (Kgp).[3][5]

The discovery that gingipains are present in the brains of individuals with AD, and that their levels correlate with tau and ubiquitin pathology, provided a strong rationale for targeting these enzymes as a therapeutic strategy.[6] The hypothesis is that by inhibiting gingipains, the neurotoxic cascade initiated by P. gingivalis in the brain could be halted or slowed.[7]

Signaling Pathway of Gingipain-Mediated Neurotoxicity

The proposed mechanism of gingipain-induced neurodegeneration is multifaceted. It is believed to involve the direct cleavage of key neuronal proteins and the amplification of neuroinflammation.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Gingipains and Porphyromonas gingivalis Inhibitors from Food-Derived Natural Products: A Narrative Review | MDPI [mdpi.com]

- 4. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Atuzaginstat (COR388): A Technical Guide to Preclinical Evidence in Alzheimer's Disease Models

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Atuzaginstat (formerly COR388), a first-in-class, brain-penetrant inhibitor of lysine-gingipains, which are virulent proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis). A growing body of evidence suggests a causal link between P. gingivalis infection in the brain and the pathogenesis of Alzheimer's disease (AD). This compound is designed to neutralize these proteases, thereby blocking their neurotoxic effects.

Core Thesis: The Gingipain Hypothesis of Alzheimer's Disease

The central hypothesis underpinning the development of this compound is that chronic oral P. gingivalis infection can lead to the colonization of the brain.[1] Once in the brain, the bacterium releases toxic proteases known as gingipains.[1] These gingipains are proposed to contribute to AD pathology through several mechanisms:

-

Direct Neurotoxicity: Gingipains can directly damage neurons.

-

Protein Fragmentation: They have been shown to cleave essential neuronal proteins, including tau and apolipoprotein E (ApoE), into potentially neurotoxic fragments.[2][3]

-

Neuroinflammation: Gingipains trigger a chronic neuroinflammatory response, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]

-

Increased Aβ Production: P. gingivalis infection has been demonstrated to increase the production of amyloid-beta 1-42 (Aβ1-42), a key component of the amyloid plaques characteristic of AD.[1][6]

This compound is a small molecule designed to irreversibly inhibit these lysine-gingipains, thereby blocking the downstream pathological cascade.[7][8]

Quantitative Preclinical Efficacy Data

The primary preclinical evidence for this compound's efficacy comes from studies in mouse models of P. gingivalis-induced neurodegeneration. The key findings from these studies are summarized below.

| Category | Finding | Animal Model | Treatment | Result | Source |

| Bacterial Load Reduction | This compound reduces the bacterial load of an established P. gingivalis brain infection. | Wild-type mice with chronic oral P. gingivalis infection. | Gingipain inhibitors | Reduced P. gingivalis DNA concentration in the brain by 90%. | [3] |

| Aβ Modulation | This compound blocks the production of Aβ1-42. | Wild-type mice with chronic oral P. gingivalis infection. | This compound (COR388) | Statistically significant reduction in brain Aβ1-42 levels. | [1][3] |

| Neuroinflammation | This compound reduces neuroinflammation. | Wild-type mice with chronic oral P. gingivalis infection. | This compound (COR388) | Statistically significant reduction in brain TNF-α levels. | [1][3][7] |

| Neuroprotection | This compound rescues hippocampal neurons from degeneration. | Wild-type mice with chronic oral P. gingivalis infection. | Gingipain inhibitors | Increased the number of surviving hippocampal neurons. | [1][8] |

Key Experimental Protocols

The foundational preclinical studies utilized a mouse model of chronic oral P. gingivalis infection to mimic the proposed human pathway of brain colonization.

Chronic Oral P. gingivalis Infection Mouse Model

-

Animal Model: The most frequently cited studies used wild-type mice, including BALB/c and C57BL/6 strains, to demonstrate that the pathogenic effects are not dependent on genetic predispositions for AD.[1][9]

-

Pathogen: Mice were infected with the human P. gingivalis strain W83.[9]

-

Infection Protocol: A solution containing P. gingivalis was applied orally to the gingiva of the mice. This was typically repeated several times a week for a period ranging from 6 to 22 weeks to establish a chronic infection.[1][9]

-

Control Group: A control group of mice received a vehicle solution without the bacteria.

-

Outcome Measures: Following the infection period, brain tissue was analyzed for the presence of P. gingivalis DNA, levels of Aβ1-42, markers of neuroinflammation (e.g., TNF-α, IL-1β, IL-6), and evidence of neurodegeneration (e.g., neuronal cell counts in the hippocampus).[1]

This compound (COR388) Treatment Protocol

-

Intervention: Following the establishment of a chronic brain infection, a cohort of mice was treated with this compound (COR388).

-

Administration: this compound was administered orally.

-

Dosing: While the exact preclinical dosing regimen is detailed in the primary publication by Dominy et al., 2019, it was designed to achieve therapeutic concentrations in the brain.[1]

-

Comparison: The outcomes in the this compound-treated group were compared to those in an untreated (vehicle control) infected group.

-

Analysis: Brain tissue was analyzed for the same outcome measures as the infection model to determine the therapeutic effect of this compound on bacterial load, Aβ levels, neuroinflammation, and neuroprotection.[1]

Visualizing the Mechanism and Workflow

To further elucidate the underlying science, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed mechanism of P. gingivalis-driven neurodegeneration and this compound's point of intervention.

Caption: A generalized workflow for preclinical efficacy studies of this compound in a mouse model.

Summary and Future Directions

The preclinical data for this compound provide a strong rationale for its mechanism of action in the context of the gingipain hypothesis of Alzheimer's disease. In animal models, the compound has demonstrated the ability to reduce the upstream driver of pathology (P. gingivalis brain infection) and mitigate key downstream consequences, including Aβ production, neuroinflammation, and neuronal death.[1] While clinical trial results have been mixed, the preclinical evidence robustly supports the engagement of the target and a disease-modifying potential by addressing a novel, infectious driver of neurodegeneration.[10] Further research may focus on identifying the patient populations most likely to benefit from this therapeutic strategy and exploring next-generation gingipain inhibitors.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors | Semantic Scholar [semanticscholar.org]

- 7. Alzheimer’s Disease and Porphyromonas gingivalis: Exploring the Links | MDPI [mdpi.com]

- 8. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 10. alzforum.org [alzforum.org]

Atuzaginstat: A Technical Guide on its Impact on Amyloid-Beta and Tau Pathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuzaginstat (COR388) is an investigational oral, small-molecule inhibitor of gingipains, which are virulent cysteine proteases secreted by the bacterium Porphyromonas gingivalis. The "gingipain hypothesis" of Alzheimer's disease (AD) posits that chronic P. gingivalis infection of the brain contributes to the pathogenesis of AD through the neurotoxic effects of gingipains.[1][2][3] This technical guide provides an in-depth overview of the preclinical and clinical evidence regarding the effect of this compound on the core pathologies of AD: amyloid-beta (Aβ) and tau.

Mechanism of Action: The Gingipain Hypothesis

P. gingivalis has been detected in the brains of individuals with AD, and the levels of its gingipains correlate with tau and ubiquitin pathology.[3] The proposed mechanism involves the entry of P. gingivalis into the brain, where the secreted gingipains can directly and indirectly contribute to neurodegeneration.[4][5]

Gingipains are thought to exert their neurotoxic effects through several mechanisms:

-

Direct Cleavage of Tau: Gingipains can directly cleave the tau protein, a key component of neurofibrillary tangles (NFTs). This fragmentation may promote the misfolding and aggregation of tau.[3]

-

Apolipoprotein E (ApoE) Fragmentation: Gingipains can degrade ApoE, a protein involved in Aβ clearance. The resulting fragments may be neurotoxic and contribute to AD pathology.[2]

-

Neuroinflammation: Gingipains can activate microglia and astrocytes, the brain's resident immune cells, leading to a chronic neuroinflammatory state. This is mediated, in part, through the activation of protease-activated receptor 2 (PAR2) and Toll-like receptor 4 (TLR4) signaling pathways, leading to the release of pro-inflammatory cytokines.[4][5][6][7]

This compound is a potent and selective inhibitor of lysine-specific gingipains (Kgp), thereby aiming to block these downstream pathological events.[2]

Preclinical Evidence: Effects on Amyloid-Beta and Tau

Preclinical studies in mouse models of AD have provided foundational evidence for the potential of this compound to modify disease pathology.

Effect on Amyloid-Beta

Oral infection of wild-type mice with P. gingivalis has been shown to result in brain colonization and a significant increase in the production of Aβ42.[3] Treatment with this compound in these models led to a reduction in the brain's bacterial load and a corresponding decrease in Aβ42 levels.[3]

| Preclinical Study: this compound Effect on Brain Aβ42 in P. gingivalis-infected Mice | |

| Model | Wild-type mice with chronic oral P. gingivalis infection |

| Treatment | This compound (COR388) |

| Key Finding | Reduced brain Aβ42 production |

| Reference | Dominy SS, et al. Sci Adv. 2019.[3] |

Effect on Tau Pathology

P. gingivalis infection in animal models has been demonstrated to induce tau phosphorylation and the formation of neurofibrillary tangles.[8] In vitro studies have shown that gingipains can directly cleave tau protein.[3] Treatment with this compound has been reported to reduce neuroinflammation and protect neurons from gingipain-induced toxicity, which is expected to indirectly mitigate tau pathology.[3]

Clinical Evidence: The GAIN Trial

The GAIN trial was a Phase 2/3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in individuals with mild to moderate AD.[2][9] The trial enrolled 643 participants who received either this compound (40 mg or 80 mg twice daily) or a placebo for 48 weeks.[2]

While the GAIN trial did not meet its co-primary endpoints of slowing cognitive and functional decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) in the overall study population, a prespecified subgroup analysis yielded significant findings.[1][3]

Subgroup Analysis in P. gingivalis-Positive Participants

In a subgroup of participants with detectable P. gingivalis DNA in their saliva at baseline, this compound treatment demonstrated a dose-dependent slowing of cognitive decline.[1][3]

| GAIN Trial: Change in ADAS-Cog 11 from Baseline at 48 Weeks (P. gingivalis Saliva DNA Positive Subgroup) | ||

| Treatment Group | Mean Change from Baseline | Slowing of Decline vs. Placebo |

| This compound 80 mg BID | Statistically significant improvement | 57% (p=0.02) |

| This compound 40 mg BID | Trend towards improvement | 42% (p=0.07) |

| Placebo | Decline | - |

| Reference | Cortexyme, Inc. Press Release, October 26, 2021 |

Effect on Cerebrospinal Fluid (CSF) Biomarkers

The GAIN trial included the analysis of CSF biomarkers of AD pathology, including Aβ42, phosphorylated tau (p-tau), and total tau (t-tau). While specific quantitative data with statistical analysis has not been released in a tabulated format, reports from the trial investigators indicated "trends towards benefit" in these biomarkers in the this compound treatment arms.[1] These trends were reportedly more pronounced in the subgroup of patients with evidence of P. gingivalis infection.[1]

| GAIN Trial: Summary of this compound's Effect on CSF Biomarkers | |

| Biomarker | Reported Effect |

| Aβ42 | Trend towards normalization (increase) |

| Phosphorylated Tau (p-tau) | Trend towards reduction |

| Total Tau (t-tau) | Trend towards reduction |

| Reference | VJDementia, AD/PD 2022 Conference Report[1] |

Experimental Protocols

Preclinical P. gingivalis Infection Mouse Model (based on Dominy et al., 2019)

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Infection: Chronic oral infection with P. gingivalis (strain W83) administered by oral gavage three times a week for six weeks.

-

This compound Administration: this compound (COR388) was administered orally once daily.

-

Outcome Measures: Brain levels of P. gingivalis DNA were quantified by qPCR. Aβ42 levels in brain homogenates were measured by ELISA. Neuroinflammation was assessed by immunohistochemistry for microglial and astrocyte markers.

GAIN Clinical Trial (NCT03823404)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2/3 study.[10]

-

Participants: 643 individuals aged 55-80 years with a diagnosis of mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-24).[11]

-

Intervention: this compound (40 mg or 80 mg) or placebo administered orally twice daily for 48 weeks.[2]

-

Co-Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[9]

-

Biomarker Analysis: CSF was collected at baseline, 24 weeks, and 48 weeks for the analysis of Aβ42, p-tau, and t-tau. Saliva and blood samples were collected to detect P. gingivalis DNA and antibodies.[10]

Signaling Pathways and Experimental Workflows

Gingipain-Induced Neuroinflammatory Signaling Pathway

Caption: Gingipain-induced neuroinflammatory signaling cascade.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a novel therapeutic approach for Alzheimer's disease by targeting the upstream pathogenic mechanism of P. gingivalis and its neurotoxic gingipains. Preclinical data demonstrate its potential to reduce amyloid-beta pathology. The GAIN trial, while not meeting its primary endpoints in the overall population, provided a signal of efficacy in a subgroup of patients with evidence of P. gingivalis infection, suggesting a personalized medicine approach may be warranted. Further research is needed to fully elucidate the quantitative impact of this compound on CSF biomarkers of Aβ and tau pathology and to confirm its clinical benefit in a targeted patient population. The development of this compound was halted due to liver toxicity concerns, but the findings from its research continue to provide valuable insights into the potential role of infectious agents in the pathogenesis of Alzheimer's disease.[3]

References

- 1. GAIN trial: evidence of target engagement and activity with this compound in Alzheimer’s disease | VJDementia [vjdementia.com]

- 2. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | ALZFORUM [alzforum.org]

- 4. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]

- 5. Porphyromonas gingivalis: a potential trigger of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Despite new biomarker data for AD drug COR388, clinical efficacy remains unproven - Clinical Trials Arena [clinicaltrialsarena.com]

Atuzaginstat's Blood-Brain Barrier Penetration: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Atuzaginstat (formerly COR388) is an orally bioavailable, small-molecule inhibitor of lysine-specific gingipains, virulent proteases secreted by the bacterium Porphyromonas gingivalis. A growing body of evidence suggests a link between chronic periodontal disease caused by P. gingivalis and the pathogenesis of Alzheimer's disease (AD). The therapeutic rationale for this compound is based on the hypothesis that by inhibiting gingipains, the drug can prevent or slow down neurodegeneration. A critical factor for the efficacy of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available evidence for this compound's BBB penetration, its mechanism of action within the central nervous system (CNS), and the experimental methodologies used to evaluate its CNS distribution.

Evidence of Blood-Brain Barrier Penetration

Clinical and preclinical data have demonstrated that this compound penetrates the blood-brain barrier.

Clinical Evidence: Cerebrospinal Fluid (CSF) Analysis

A key piece of evidence for this compound's BBB penetration comes from a Phase 1 multiple ascending dose clinical trial (NCT03418688). In this study, this compound was detected in the cerebrospinal fluid (CSF) of all participants, indicating that the drug successfully crosses from the systemic circulation into the central nervous system.[1] The study analysis revealed a favorable pharmacokinetic profile, with the drug rapidly reaching therapeutic levels in the CSF.[2]

Furthermore, in a 28-day study involving patients with Alzheimer's disease, treatment with this compound was shown to reduce the levels of pathologic Apolipoprotein E (ApoE) fragments in the CSF.[1] This not only confirms the presence of the drug in the CNS but also demonstrates its target engagement and pharmacodynamic activity within the brain.

| Clinical Study (Phase 1, NCT03418688) | Key Findings | Implication for BBB Penetration |

| CSF Sampling in Healthy Volunteers and AD Patients | This compound was detected in the CSF of all participants.[1] | Demonstrates successful penetration of the blood-brain barrier in humans. |

| The drug reached "therapeutic levels" in the CSF.[2] | Indicates that a pharmacologically relevant concentration is achieved in the CNS. | |

| CSF Biomarker Analysis in AD Patients (28-day treatment) | Reduced levels of pathologic ApoE fragments were observed in the CSF.[1] | Confirms target engagement and biological activity of this compound within the CNS. |

Preclinical Evidence

Preclinical studies in animal models have further substantiated the ability of this compound to penetrate the BBB and exert its effects within the brain. In mouse models of chronic oral P. gingivalis infection, this compound treatment was shown to reduce the bacterial load in the brain, decrease the production of amyloid-beta 42 (Aβ42), and lower levels of the pro-inflammatory cytokine TNFα.[3] These findings indicate that this compound reaches the brain in sufficient concentrations to have a biological effect.

| Preclinical Study (Mouse Model) | Key Findings | Implication for BBB Penetration |

| Chronic Oral P. gingivalis Infection | Reduced bacterial load in the brain.[3] | Confirms CNS penetration and antibacterial effect within the brain. |

| Decreased brain levels of Aβ42.[3] | Suggests a disease-modifying effect within the CNS. | |

| Reduced brain levels of TNFα.[3] | Indicates anti-inflammatory activity in the brain. |

Mechanism of Action in the Central Nervous System

The proposed mechanism of action for this compound in the context of Alzheimer's disease revolves around the inhibition of gingipains produced by P. gingivalis that have infiltrated the brain.

dot

Caption: Proposed Mechanism of this compound in the CNS.

Gingipains are thought to contribute to neurodegeneration through several mechanisms:

-

Direct Proteolysis of Key Proteins: Gingipains can cleave neuronal proteins such as tau and ApoE.[4] The fragmentation of these proteins can lead to their dysfunction and contribute to the pathology of Alzheimer's disease.

-

Induction of Neuroinflammation: The presence of P. gingivalis and its virulence factors in the brain can trigger a chronic neuroinflammatory response, which is a well-established driver of neurodegeneration.[4]

This compound, by inhibiting gingipains, is hypothesized to block these pathological processes, thereby protecting neurons from damage and dysfunction.

Experimental Protocols

While specific, detailed protocols for the this compound studies are proprietary, the following represents plausible methodologies based on standard practices in the field for assessing blood-brain barrier penetration.

Preclinical In Vivo Assessment of Brain Penetration in Animal Models

This protocol describes a typical approach to determine the brain-to-plasma concentration ratio of a compound in rodents.

dot

Caption: Workflow for Preclinical Brain Penetration Study.

-

Objective: To quantify the concentration of this compound in the brain and plasma of mice following oral administration to determine the brain-to-plasma ratio (Kp).

-

Methodology:

-

Dosing: A cohort of mice is administered a single oral dose of this compound.

-

Sample Collection: At various time points post-administration, groups of mice are euthanized. Blood is collected via cardiac puncture, and the brain is harvested following transcardial perfusion with saline to remove intravascular drug.

-

Sample Processing: Blood samples are centrifuged to separate plasma. Brain tissue is homogenized.

-

Quantification: this compound is extracted from plasma and brain homogenate samples. The concentration of the drug in each matrix is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated for each time point.

-

Clinical Assessment of CSF Penetration

This protocol outlines a typical procedure for measuring drug concentration in the cerebrospinal fluid of human subjects in a clinical trial setting.

-

Objective: To determine the concentration of this compound in the CSF of human participants to confirm BBB penetration.

-

Methodology:

-

Dosing Regimen: Participants in the clinical trial (e.g., NCT03418688) receive multiple doses of this compound over a specified period to achieve steady-state plasma concentrations.

-

CSF Collection: A lumbar puncture is performed on participants to collect a sample of CSF. This is typically done at a time point where plasma concentrations are expected to be stable.

-

Sample Processing: The collected CSF is immediately processed and stored under appropriate conditions (e.g., frozen at -80°C) to ensure the stability of the drug.

-

Quantification: The concentration of this compound in the CSF samples is quantified using a validated LC-MS/MS method optimized for this biological matrix.

-

Data Analysis: The CSF concentrations are determined for each participant and can be correlated with plasma concentrations if blood samples are taken at the same time.

-

Conclusion

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The Phase II/III GAIN Trial: this compound for mild-moderate Alzheimer's disease | VJDementia [vjdementia.com]

- 3. researchgate.net [researchgate.net]

- 4. COR388 (this compound): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics and Pharmacodynamics of Atuzaginstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuzaginstat (formerly COR388) is an orally bioavailable, brain-penetrant small molecule designed as a covalent inhibitor of lysine-specific gingipains.[1] These virulence factors, secreted by the keystone periodontal pathogen Porphyromonas gingivalis, have been implicated as a potential driver of neurodegeneration in Alzheimer's disease (AD).[1][2] The "gingipain hypothesis" posits that P. gingivalis infection of the brain leads to the secretion of these toxic proteases, which in turn contribute to neuronal damage and the hallmark pathologies of AD.[2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

This compound has been evaluated in both preclinical animal models and human clinical trials, demonstrating favorable pharmacokinetic properties that support its development as a potential therapeutic for Alzheimer's disease.

Preclinical Pharmacokinetics

Preclinical studies in animal models, including mice, rabbits, and dogs, have been instrumental in establishing the pharmacokinetic profile of this compound. In mouse models of P. gingivalis infection, oral administration of this compound led to a reduction in the bacterial load in the brain, indicating that the compound can cross the blood-brain barrier and reach its target site of action.[3] Furthermore, studies in aged dogs with periodontal disease showed that ninety days of treatment with this compound reduced oral bacterial load and gum pathology.[3]

Clinical Pharmacokinetics

Phase 1 clinical trials have been completed for this compound in healthy adults and in patients with Alzheimer's disease. These studies have provided valuable insights into the drug's pharmacokinetic profile in humans.

A single-dose study in 34 healthy adults evaluated doses ranging from 5 to 250 mg, demonstrating that the compound was safe and well-tolerated.[3] A multiple-dose study further assessed the safety and tolerability in 24 healthy older adults and nine individuals with AD.[3] In this study, healthy adults received 25, 50, or 100 mg of this compound or placebo every 12 hours for 10 days, while AD patients received 50 mg or placebo every 12 hours for 28 days.[3] The pharmacokinetic profiles of this compound were found to be similar between individuals with AD and healthy controls.[3]

The target therapeutic level was achieved with doses as low as 25 mg twice daily at a steady state.

| Parameter | Value | Population | Dose | Reference |

| Cmax (mean) | 25 ng/mL | Healthy Elderly | 25 mg BID | [4] |

| AUC0-24 (mean) | 178 h*ng/mL | Healthy Elderly | 25 mg BID | [4] |

| Clearance T½ | 4.5 to 4.9 hours | Healthy Elderly | 25 mg BID | [4] |

Table 1: Pharmacokinetic Parameters of this compound in Healthy Elderly Volunteers

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a lysine-gingipain inhibitor. By neutralizing these toxic proteases, this compound is hypothesized to mitigate the downstream pathological consequences of P. gingivalis infection in the brain.

Target Engagement

Evidence from the Phase 2/3 GAIN trial supports that this compound engages its target, lysine (B10760008) gingipains. This was demonstrated by the inhibition of Kgp, a lysine-specific gingipain, using an activity-based probe specific for the active site of the enzyme.[5]

Biomarker Modulation

The GAIN trial also investigated the effect of this compound on various biomarkers associated with Alzheimer's disease and P. gingivalis infection. While the trial did not meet its co-primary endpoints in the overall study population, a prespecified subgroup of patients with detectable P. gingivalis DNA in their saliva at baseline showed a dose-responsive slowing of cognitive decline.[6]

In this subgroup, treatment with 80 mg and 40 mg of this compound resulted in a 57% and 42% slowing of cognitive decline, respectively.[6] Furthermore, a correlation was observed between the reduction in salivary P. gingivalis DNA and improvements in cognitive outcomes.[6]

Trends toward benefit were also observed in cerebrospinal fluid (CSF) biomarkers, including Aβ and tau, as well as in MRI brain volumetric measures in the this compound treatment arms.[5] In the 28-day study in AD patients, this compound treatment was also reported to reduce CSF ApoE fragments.[3]

| Biomarker | Effect | Population | Reference |

| Salivary P. gingivalis DNA | Reduction correlated with improved cognitive outcomes | AD patients with baseline detectable DNA | [6] |

| CSF Aβ and Tau | Trends towards benefit | AD patients | [5] |

| MRI Brain Volume | Trends towards benefit | AD patients | [5] |

| CSF ApoE Fragments | Reduction | AD patients | [3] |

Table 2: Pharmacodynamic Effects of this compound on Key Biomarkers

Experimental Protocols

GAIN Trial (Phase 2/3)

The GAIN trial was a randomized, double-blind, placebo-controlled study that enrolled 643 individuals with mild to moderate Alzheimer's disease.[3]

Patient Population: Participants with a diagnosis of mild to moderate Alzheimer's disease.

Dosing Regimen:

-

This compound 40 mg twice daily

-

This compound 80 mg twice daily

-

Placebo twice daily

Treatment Duration: 48 weeks

Primary Endpoints:

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11)

-

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)

Biomarker Analysis:

-

P. gingivalis DNA and gingipains in CSF, blood, and saliva were assessed before and after treatment.[3]

-

CSF levels of Aβ and tau were also measured.[3]

Preclinical Mouse Model of Periodontal Disease

Animal Model: Mice were orally infected with P. gingivalis.

Treatment: Following infection, mice were treated with this compound.

Outcome Measures:

-

Brain bacterial load of P. gingivalis

-

Levels of brain amyloid and TNF-α

-

Neuronal loss

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of P. gingivalis gingipain-mediated neurodegeneration in Alzheimer's disease and the inhibitory action of this compound.

Caption: Experimental workflow of the Phase 2/3 GAIN clinical trial for this compound.

Conclusion